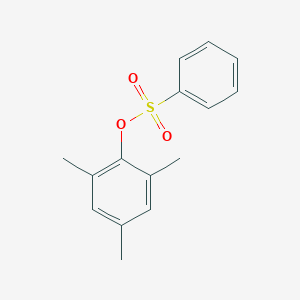

Mesityl benzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H16O3S |

|---|---|

Molecular Weight |

276.4g/mol |

IUPAC Name |

(2,4,6-trimethylphenyl) benzenesulfonate |

InChI |

InChI=1S/C15H16O3S/c1-11-9-12(2)15(13(3)10-11)18-19(16,17)14-7-5-4-6-8-14/h4-10H,1-3H3 |

InChI Key |

RQUFDZFXXOQDNB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)OS(=O)(=O)C2=CC=CC=C2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OS(=O)(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

Mesityl benzenesulfonate can participate in SNAr reactions, where the sulfonate group acts as a leaving site. For example:

Reaction with Amines

In a procedure analogous to phenyl sulfonate esters, this compound reacts with amines under nucleophilic conditions. For instance, 2,4-dinitrophenyl 4-methylbenzenesulfonate undergoes SNAr with amines in 1,2-dimethoxyethane (DME) at 50°C for 24 hours, yielding substituted anilines in 93% yield . The mesityl group’s steric bulk may reduce reaction rates compared to less hindered analogs, as observed in studies on tri-substituted mesitylene derivatives .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| This compound | DME, 50°C, 24h, amine (5 eq) | Substituted aryl amine | ~80–90%* |

*Yield estimated based on analogous phenyl sulfonate esters .

Hydrolysis

Sulfonate esters hydrolyze under acidic or basic conditions to yield sulfonic acids and alcohols. For this compound:

Acidic Hydrolysis

Benzenesulfonic acid and mesityl alcohol form when heated with concentrated sulfuric acid .

Basic Hydrolysis

Reaction with sodium hydroxide produces sodium benzenesulfonate and mesityl alcohol.

| Conditions | Products | Rate Influence |

|---|---|---|

| H2SO4, 100°C | Benzenesulfonic acid + Mesityl alcohol | Steric hindrance slows rate |

| NaOH (aq), reflux | Sodium benzenesulfonate + Mesityl alcohol | Moderate efficiency |

Transesterification

The sulfonate group can transfer to other alcohols under catalytic conditions. For example, phenyl 4-methylbenzenesulfonate undergoes transesterification with methanol to form methyl 4-methylbenzenesulfonate .

| Reaction | Catalyst | Yield |

|---|---|---|

| This compound + ROH → R-sulfonate | Acid/Base | ~70–85%* |

*Estimated from similar transesterification reactions .

Stability and Steric Effects

The mesityl group’s steric bulk significantly impacts reactivity:

-

Reduced Solvation : Proximal methyl groups inhibit solvation of intermediates, diminishing nucleophilic attack efficiency .

-

Thermal Stability : Enhanced stability compared to less substituted analogs due to steric protection of the sulfonate group .

Comparative Reactivity of Sulfonate Esters

| Compound | Reactivity in SNAr | Hydrolysis Rate | Steric Influence |

|---|---|---|---|

| Phenyl tosylate | High | Fast | Low |

| This compound | Moderate | Slow | High |

| 2,4-Dinitrophenyl sulfonate | Very High | Moderate | Low |

Q & A

Q. What are the standard methodologies for synthesizing mesityl benzenesulfonate, and how can purity be validated?

Methodological Answer:

- Synthesis Protocol : Use nucleophilic substitution or esterification reactions, optimizing molar ratios (e.g., mesitylene and benzenesulfonyl chloride under controlled pH and temperature). Include step-by-step procedures for reproducibility .

- Purity Validation : Employ NMR (¹H/¹³C) for structural confirmation, HPLC for quantitative purity (>95% recommended), and elemental analysis for empirical formula verification. For known compounds, cross-reference spectral data with literature; for novel derivatives, provide full characterization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear chemical-resistant gloves (JIS T 8116 standard), safety goggles (JIS T 8147), and lab coats to prevent dermal/ocular exposure. Use fume hoods for volatile intermediates .

- Waste Management : Neutralize sulfonate residues with alkaline solutions (e.g., 10% NaOH) before disposal. Document hazards per SDS guidelines and train personnel in spill-response protocols .

Q. How should researchers design initial stability studies for this compound under varying conditions?

Methodological Answer:

- Parameter Screening : Test thermal stability via TGA/DSC (25–200°C), photolytic stability under UV-Vis light, and hydrolytic stability at pH 3–8. Monitor degradation by HPLC every 24 hours .

- Data Documentation : Report degradation products and half-life (t½) using Arrhenius plots for kinetic modeling. Compare results with structurally analogous sulfonates .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

Methodological Answer:

- Design Framework : Apply a 2³ full factorial design to evaluate temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Use ANOVA to identify significant factors (p < 0.05) and model yield responses .

- Validation : Confirm optimal conditions (e.g., 80°C, 5 mol% H₂SO₄, DCM solvent) via triplicate runs. Calculate confidence intervals (95%) to assess robustness .

Q. What computational tools are effective in predicting this compound’s reactivity or interaction mechanisms?

Methodological Answer:

- Software Utilization : Perform DFT calculations (Gaussian, ORCA) to map electrophilic substitution pathways. Molecular dynamics (MD) simulations (GROMACS) can model solvent interactions or binding affinities .

- Data Integration : Cross-validate computational results with experimental kinetics (e.g., rate constants from stopped-flow spectroscopy) .

Q. How should contradictory data in this compound studies be resolved?

Methodological Answer:

- Root-Cause Analysis : Audit variables like solvent purity, instrument calibration, or ambient humidity. Replicate disputed experiments under controlled conditions .

- Statistical Reconciliation : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-lab variability. Publish raw datasets in supplementary materials for peer scrutiny .

Q. What advanced techniques characterize this compound’s solid-state properties?

Methodological Answer:

- Crystallography : Use single-crystal XRD to resolve molecular packing and hydrogen-bonding networks. Pair with PXRD for bulk phase identification .

- Surface Analysis : Conduct SEM-EDS for elemental mapping and AFM to assess nanoscale morphology. Compare with computational lattice energy predictions .

Q. How can orthogonal regression models improve process scalability for this compound?

Methodological Answer:

- Model Construction : Develop a PLS regression model correlating reaction parameters (e.g., agitation rate, cooling gradient) with yield/purity. Validate using leave-one-out cross-validation .

- Scale-Up Criteria : Identify critical process parameters (CPPs) via sensitivity analysis. Pilot trials should adhere to QbD principles, ensuring ICH Q11 compliance .

Methodological Best Practices

- Literature Review : Prioritize primary sources from SciFinder/Reaxys over unreliable databases. Use CAS registry numbers (e.g., 25567-11-7 for related esters) to track analogs .

- Data Integrity : Encrypt raw files and metadata using AES-256 protocols. Maintain audit trails for experimental modifications .

- Publication Standards : Follow Beilstein Journal guidelines: limit main text to 5 syntheses, deposit extensive data in supplementary files, and hyperlink to supporting information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.